molecular formula C25H26N4O4S2 B14985563 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B14985563
M. Wt: 510.6 g/mol
InChI Key: VTRAZHCAOIYLNC-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core, furan, thiophene, and ethanesulfonyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core and the subsequent attachment of the furan, thiophene, and ethanesulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the furan and thiophene groups allows for oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed on the pyrimidine core or the sulfonyl group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using halogenating agents or nucleophiles.

    Hydrolysis: The ethanesulfonyl group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.

Scientific Research Applications

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.

    Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core and the attached functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

When compared to similar compounds, 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds may include those with pyrimidine cores but different substituents, such as:

  • 2-(METHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-N-(2-CHLOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Properties

Molecular Formula

C25H26N4O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

2-ethylsulfonyl-5-[furan-2-ylmethyl-[(3-methylthiophen-2-yl)methyl]amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C25H26N4O4S2/c1-4-35(31,32)25-26-14-21(23(28-25)24(30)27-20-10-6-5-8-17(20)2)29(15-19-9-7-12-33-19)16-22-18(3)11-13-34-22/h5-14H,4,15-16H2,1-3H3,(H,27,30)

InChI Key

VTRAZHCAOIYLNC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)N(CC3=CC=CO3)CC4=C(C=CS4)C

Origin of Product

United States

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